

An In-depth Technical Guide to 1-(2-Bromo-4-chlorophenyl)ethanone

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Compound of Interest

Compound Name: 1-(2-Bromo-4-chlorophenyl)ethanone

Cat. No.: B1275179

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and synthetic considerations for **1-(2-Bromo-4-chlorophenyl)ethanone** (CAS No. 825-40-1), a key intermediate in various organic synthesis applications, particularly in the development of pharmaceuticals and agrochemicals.^[1] This document summarizes available quantitative data, outlines a representative experimental protocol for its synthesis, and visualizes the synthetic pathway.

Molecular Structure and Properties

1-(2-Bromo-4-chlorophenyl)ethanone is an aromatic ketone characterized by a phenyl ring substituted with a bromine atom at the ortho position and a chlorine atom at the para position relative to the acetyl group. Its chemical structure and key identifiers are foundational to its role as a versatile chemical building block.

Table 1: Molecular Identifiers and Properties of **1-(2-Bromo-4-chlorophenyl)ethanone**

Property	Data	Reference
Molecular Formula	C ₈ H ₆ BrClO	
Molecular Weight	233.49 g/mol	[1]
CAS Number	825-40-1	
SMILES	BrC1=C(C=CC(=C1)Cl)C(C)=O	
InChI	InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3	[1]
Density	1.566 g/cm ³	[1]
Refractive Index	1.569	[1]
Purity	Typically ≥95%	
Storage Conditions	2-8 °C, Sealed in a dry environment	[2]

Note: Detailed experimental data such as melting point, boiling point, and specific spectral analyses for the **1-(2-Bromo-4-chlorophenyl)ethanone** isomer (CAS 825-40-1) are not widely available in the surveyed literature. The data for the more commonly cited isomer, 2-Bromo-1-(4-chlorophenyl)ethanone (CAS 536-38-9), should not be used for this compound.

Synthesis of 1-(2-Bromo-4-chlorophenyl)ethanone

The synthesis of **1-(2-Bromo-4-chlorophenyl)ethanone** can be achieved via the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. The following section details a representative experimental protocol for this synthesis.

Representative Experimental Protocol: Friedel-Crafts Acylation

This protocol is a standard representation for the synthesis of substituted acetophenones and is predicted for the synthesis of **1-(2-Bromo-4-chlorophenyl)ethanone**.

Materials:

- 1-Bromo-3-chlorobenzene
- Acetyl chloride (or Acetic Anhydride)
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

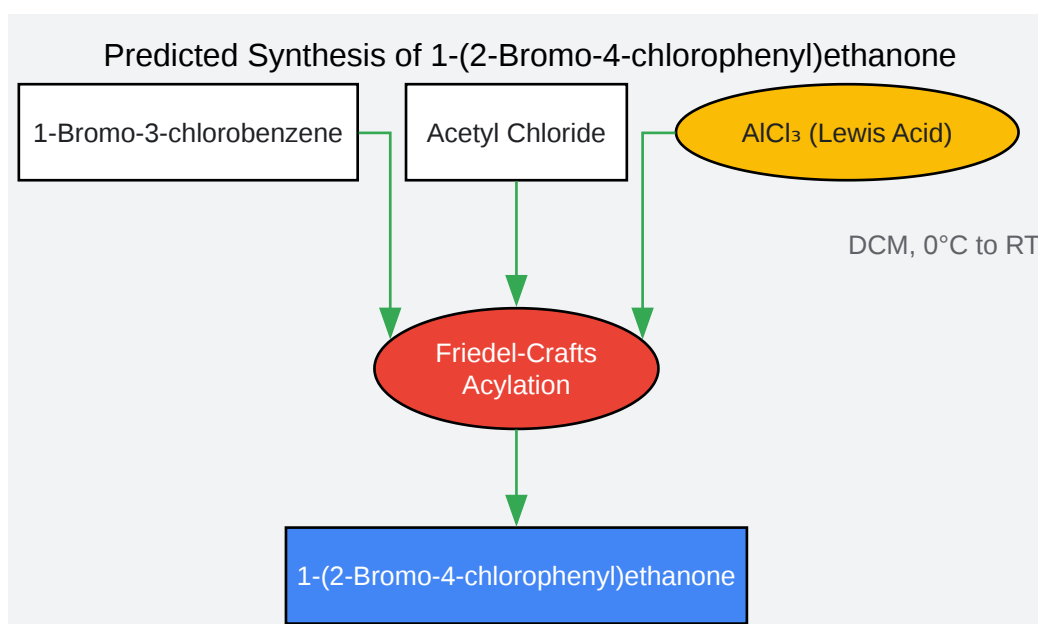
Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-3-chlorobenzene in anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C with continuous stirring.
- **Catalyst Addition:** To the cooled solution, add anhydrous aluminum chloride (AlCl_3) portion-wise, ensuring the temperature remains below 10 °C. Stir the resulting slurry for 15-20 minutes.
- **Acylating Agent Addition:** Add acetyl chloride dropwise from a dropping funnel to the reaction mixture over 30-60 minutes. Maintain the temperature at 0-5 °C throughout the addition to control the exothermic reaction.

- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude **1-(2-Bromo-4-chlorophenyl)ethanone** by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to obtain the final, high-purity product.

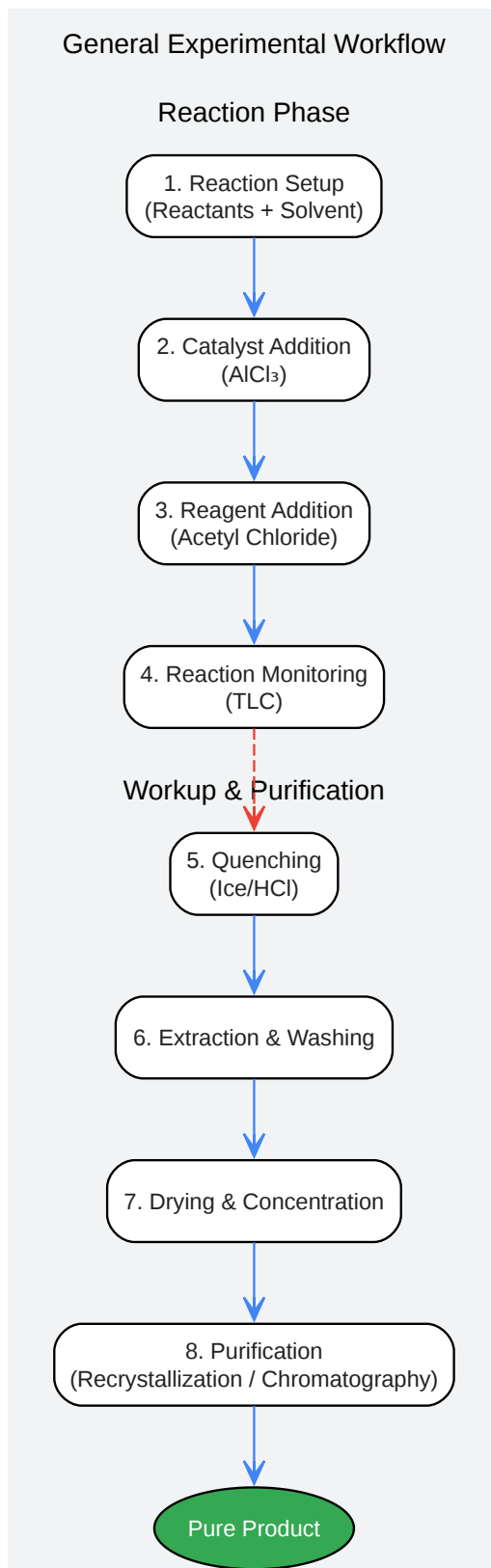
Visualized Synthetic Pathway and Logical Workflow

The following diagrams illustrate the predicted synthetic pathway for **1-(2-Bromo-4-chlorophenyl)ethanone** and the general workflow for its synthesis and purification.



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Caption: Predicted synthesis via Friedel-Crafts acylation.



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Caption: Workflow for synthesis and purification.

Applications in Research and Development

1-(2-Bromo-4-chlorophenyl)ethanone serves as a critical precursor in the synthesis of more complex molecules. The presence of three distinct reactive sites—the ketone's carbonyl group, and the bromine and chlorine atoms on the aromatic ring—allows for a wide range of chemical transformations. This makes it an invaluable intermediate for creating libraries of novel compounds in drug discovery and for developing new agrochemicals.^[1] Its utility is primarily in nucleophilic substitution reactions and as a foundational structure for building heterocyclic systems.

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